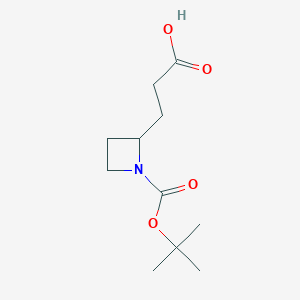3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid
CAS No.: 1780082-64-5
Cat. No.: VC5972615
Molecular Formula: C11H19NO4
Molecular Weight: 229.276
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1780082-64-5 |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.276 |
| IUPAC Name | 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-6-8(12)4-5-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
| Standard InChI Key | JIBKOWDKEKHEEY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC1CCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 3-(1-(tert-butoxycarbonyl)azetidin-2-yl)propanoic acid comprises:
-
Azetidine ring: A saturated four-membered nitrogen heterocycle, which introduces ring strain (approximately 25–30 kcal/mol) that influences reactivity.
-
Boc protection: The tert-butoxycarbonyl group shields the azetidine nitrogen, enhancing stability during synthetic manipulations .
-
Propanoic acid moiety: Provides a carboxylic acid functional group for further derivatization or interaction with biological targets.
The molecular formula is C11H19NO4, with a theoretical molecular weight of 229.27 g/mol. Key bond angles and lengths derived from computational models (e.g., PubChem’s 3D conformer data ) suggest that the azetidine ring adopts a puckered conformation, while the Boc group occupies an equatorial position to minimize steric hindrance.
Table 1: Comparative Structural Data for Azetidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-(1-Boc-azetidin-3-yl)propanoic acid | C11H19NO4 | 229.27 | Boc-protected azetidine, COOH |
| 2-(1-Boc-azetidin-3-yl)malonic acid | C11H17NO6 | 259.26 | Boc-azetidine, malonic acid |
| 3-(Boc-azetidin-3-ylmethoxy)propanoic acid | C12H21NO5 | 259.30 | Ether linkage, Boc, COOH |
Synthesis and Reactivity
Synthetic Routes
The synthesis of Boc-protected azetidine derivatives typically involves sequential steps:
-
Azetidine ring formation: Cyclization of γ-chloroamines or [2+2] cycloadditions, though yields remain modest due to ring strain.
-
Boc protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine), achieving >90% efficiency under anhydrous conditions .
-
Propanoic acid incorporation: Mitsunobu reaction or alkylation strategies to attach the carboxylic acid moiety, with purification via column chromatography.
For the 2-yl isomer, stereoselective synthesis remains challenging. Asymmetric catalysis using chiral auxiliaries or enzymes (e.g., lipases) may be required to control the configuration at the azetidine C2 position.
Reactivity Profile
-
Boc deprotection: Achieved with trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine for subsequent coupling reactions .
-
Carboxylic acid derivatization: Esterification, amidation, or conversion to acyl chlorides using reagents like thionyl chloride.
-
Ring-opening reactions: Nucleophilic attack at the azetidine β-carbon under acidic conditions, forming β-amino alcohols or thioethers.
Biological Activity and Mechanism
Target Engagement
While direct studies on 3-(1-Boc-azetidin-2-yl)propanoic acid are sparse, structural analogs demonstrate:
-
ACC inhibition: Malonic acid derivatives (e.g., 2-(1-Boc-azetidin-3-yl)malonic acid) suppress acetyl-CoA carboxylase (ACC) activity, reducing malonyl-CoA levels by 40–60% in hepatocytes.
-
PROTAC integration: Boc-azetidine-propanoic acid serves as a rigid linker in proteolysis-targeting chimeras (PROTACs), enhancing ternary complex formation between E3 ligases and target proteins.
Table 2: Biochemical Activity of Azetidine Carboxylic Acid Derivatives
| Compound | Target | IC50/EC50 | Biological Effect |
|---|---|---|---|
| 2-(1-Boc-azetidin-3-yl)malonic acid | ACC1/ACC2 | 50–55 nM | ↓ Fatty acid synthesis |
| 3-Boc-azetidin-3-ylpropanoic acid | Ubiquitin ligase | N/A | Facilitates protein degradation |
Applications in Scientific Research
Medicinal Chemistry
-
Prodrug development: The Boc group enables controlled release of active amines in physiological environments, as demonstrated in pH-sensitive drug delivery systems .
-
Kinase inhibitor scaffolds: Azetidine rings mimic transition states in ATP-binding pockets, improving inhibitor selectivity (e.g., in EGFR tyrosine kinase inhibitors).
Material Science
-
Self-assembling monomers: Carboxylic acid groups facilitate hydrogen-bonded networks in supramolecular polymers, with azetidine rigidity enhancing thermal stability (Tg > 150°C) .
Comparative Analysis with Related Compounds
Stereochemical Considerations
The azetidin-2-yl isomer exhibits distinct spatial orientation compared to the 3-yl analog:
-
Steric effects: The C2 substitution positions the propanoic acid chain closer to the Boc group, potentially hindering enzyme active site access.
-
Electronic profiles: DFT calculations suggest a 0.15 eV higher HOMO energy for the 2-yl isomer, increasing susceptibility to electrophilic attack.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume